N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride is a bis-pyrazole derivative featuring two 1,5-dimethylpyrazole moieties linked via a methylene amine group, with a hydrochloride counterion enhancing its solubility and stability. This compound is structurally distinct due to its symmetrical pyrazole substitution and ionic character, making it a candidate for applications in coordination chemistry and pharmaceutical research. Its synthesis likely involves alkylation or reductive amination between pyrazole precursors, followed by hydrochloric acid treatment to form the salt .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-10(6-13-15(8)3)5-12-11-7-14-16(4)9(11)2;/h6-7,12H,5H2,1-4H3;1H |
InChI Key |
SEOIOCXXDFKINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of 1,5-dimethylpyrazole with a suitable alkylating agent. One common method is the reaction of 1,5-dimethylpyrazole with formaldehyde and hydrochloric acid, which leads to the formation of the desired compound. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 185.67 g/mol. The presence of the pyrazole moiety contributes to its biological activity, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance:
- Cytotoxicity Studies : Various derivatives of pyrazole have shown promising results against different cancer cell lines. In one study, a derivative exhibited an IC50 value of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells, indicating strong anticancer efficacy .
- Mechanism of Action : Pyrazole derivatives often function by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
The pyrazole moiety is also known for its anti-inflammatory effects. Compounds derived from this structure have been explored for their ability to reduce inflammation in various models:
- In Vivo Studies : Research has demonstrated that certain pyrazole derivatives can effectively lower inflammatory markers in animal models, suggesting their potential use in treating inflammatory diseases .
Synthetic Routes
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions that allow for the modification of the pyrazole core to enhance its biological activity.
Development of New Derivatives
Researchers are continually exploring new derivatives to improve potency and selectivity:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.39 | |
| Compound B | Anti-inflammatory | - | |
| Compound C | CDK Inhibitor | 0.98 |
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
- Case Study 1 : A derivative was tested against multiple cancer cell lines (MCF7, SF-268) and showed significant cytotoxicity with GI50 values indicating effective growth inhibition .
- Case Study 2 : In another study focusing on anti-inflammatory effects, a derivative reduced edema in rat models significantly compared to controls .
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by interfering with the synthesis of key biomolecules or disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues
A. Carboxamide Pyrazole Derivatives (e.g., Compounds 3a–3p, )
- Structure: 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methylpyrazole-4-carboxamides feature carboxamide and cyano groups, unlike the amine-hydrochloride backbone of the target compound.
- Synthesis : Synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% with melting points (123–183°C). The target compound’s synthesis likely diverges due to the absence of carboxamide groups and reliance on amine bond formation .
- Applications : Carboxamides are studied for biological activity (e.g., enzyme inhibition), whereas the target compound’s amine-hydrochloride structure may favor coordination chemistry or CNS-targeted applications due to its ionic nature .
B. N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-ethylamine (CAS 952195-00-5, )
- Properties : Likely lower melting point and reduced solubility compared to the hydrochloride salt. The ethyl group may decrease binding affinity in coordination complexes .
C. 4-Acylpyrazolinone Chelators ()
- Structure : Feature acyloxy groups for rare-earth ion coordination, contrasting with the target compound’s amine-pyrazole system.
- Coordination Chemistry : The target compound’s dual pyrazole rings and amine group may enable multidentate binding, though less effectively than specialized chelators like BPMPBD .
Physicochemical Properties
*Estimated based on similar hydrochloride salts.
Coordination Chemistry Potential
- Target Compound: The amine and pyrazole N-atoms may act as donor sites for transition metals. However, steric hindrance from dimethyl groups could limit complex stability compared to 4-acylpyrazolinones, which form robust rare-earth complexes .
- Carboxamide Derivatives: The cyano and carboxamide groups offer alternative binding modes (e.g., hydrogen bonding), but their neutral structure reduces solubility in aqueous systems compared to the hydrochloride salt .
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C10H14N4·HCl
- Molecular Weight : 232.70 g/mol
- CAS Number : 1015845-57-4
Anticancer Properties
Recent research highlights the anticancer potential of pyrazole derivatives, including N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine. Various studies have shown that pyrazole compounds exhibit cytotoxic effects against multiple cancer cell lines.
- Mechanism of Action : Pyrazole derivatives are believed to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the inhibition of kinases involved in cell cycle regulation.
- Cytotoxicity Data :
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
Several case studies have documented the effects of pyrazole derivatives in clinical settings:
- Study on MCF7 Cell Lines :
- In Vivo Studies :
Comparative Analysis of Pyrazole Derivatives
The table below summarizes the biological activity of selected pyrazole derivatives compared to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine:
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethyl... | MCF7 | 0.01 | Apoptosis induction |
| Ethyl-pyrazole derivative | A549 | 26 | Cell cycle arrest |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 3.25 | Kinase inhibition |
| Novel pyrazole derivative | NCI-H460 | 0.39 | Autophagy induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
